
6-Chloro-2-oxoindoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-oxoindoline-5-sulfonyl chloride is a chemical compound with the empirical formula C8H5Cl2NO3S and a molecular weight of 266.10 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is Clc1cc2NC(=O)Cc2cc1S(Cl)(=O)=O . The InChI string is 1S/C8H5Cl2NO3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Sulfonyl chlorides, including compounds structurally similar to 6-Chloro-2-oxoindoline-5-sulfonyl chloride, are widely used as reagents in organic synthesis. They participate in various chemical reactions, such as sulfonation and chlorination, contributing to the synthesis of complex organic molecules. For example, trifluoromethanesulfonyl chloride has been used in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, highlighting the versatility of sulfonyl chlorides in facilitating diverse bond formations and chemical transformations (Chachignon, Guyon, & Cahard, 2017).
Environmental Science
Chloride ions, by extension, research on chlorinated compounds, play a significant role in environmental chemistry, particularly in the context of water treatment and pollution. Studies have explored the impact of chloride ions on advanced oxidation processes (AOPs), which are crucial for the degradation of organic pollutants in water. These insights could be relevant for the environmental applications of chlorinated compounds like this compound (Oyekunle, Cai, Gendy, & Chen, 2021).
Medicinal Chemistry and Pharmacology
Sulfonamides and sulfonyl chlorides are key structural motifs in many pharmacologically active compounds, underscoring their importance in drug discovery and development. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Research on sulfonamides, for instance, highlights their potential as antitumor agents, indicating the broader applicability of sulfonyl-containing compounds in medicinal chemistry (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFKEZJREGYOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923231-83-8 |
Source


|
| Record name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)

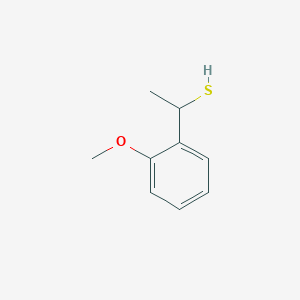
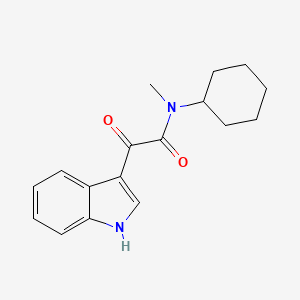


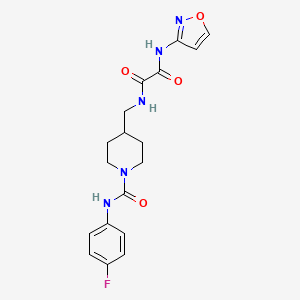
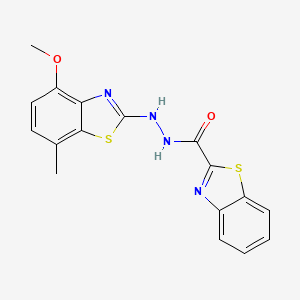
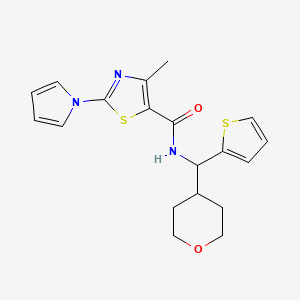
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2566823.png)

![N-(4-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2566826.png)
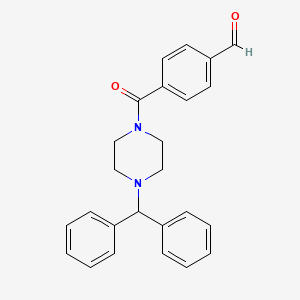
![2-[(2-Chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2566832.png)